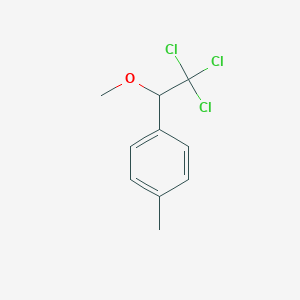![molecular formula C14H12N4O B14523305 Imidazo[1,2-a]pyrimidine-3-carboxamide, 2-methyl-N-phenyl- CAS No. 62772-76-3](/img/structure/B14523305.png)
Imidazo[1,2-a]pyrimidine-3-carboxamide, 2-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents such as water under microwave irradiation, which has been found to be suitable for achieving high yields .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been explored for the efficient construction of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbon atoms of the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, the compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide include:
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
What sets 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide apart from similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structure allows for selective inhibition of COX-2, which is not commonly observed in other imidazo[1,2-a]pyrimidine derivatives .
Properties
CAS No. |
62772-76-3 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O/c1-10-12(18-9-5-8-15-14(18)16-10)13(19)17-11-6-3-2-4-7-11/h2-9H,1H3,(H,17,19) |
InChI Key |
VXUULSGWFXJARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


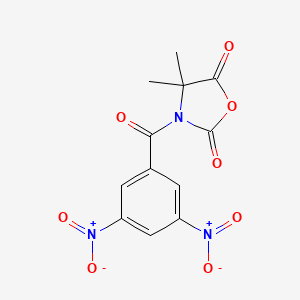
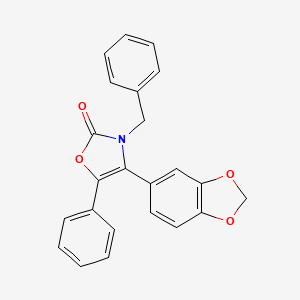

![3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14523226.png)

![2,2'-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one)](/img/structure/B14523239.png)
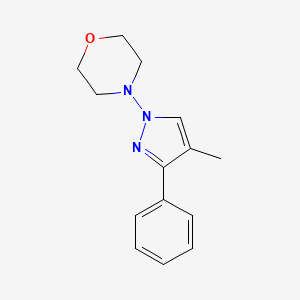
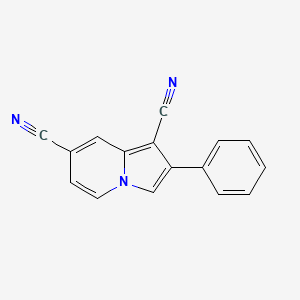
![3-Hydroxyhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B14523254.png)
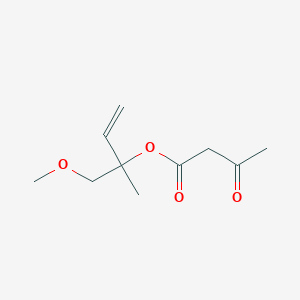

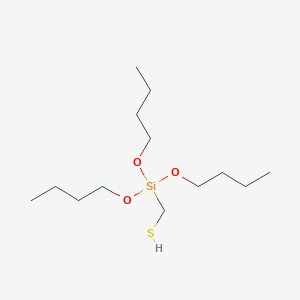
![Methyl 2-[(3-methylphenyl)methyl]undecanoate](/img/structure/B14523280.png)
